molecular formula C21H19ClN4O3S3 B2453611 N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-nitrothiophene-2-carboxamide hydrochloride CAS No. 1215590-73-0

N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-nitrothiophene-2-carboxamide hydrochloride

Cat. No. B2453611
CAS RN: 1215590-73-0
M. Wt: 507.04
InChI Key: RUAXJOHSRGKILC-UHFFFAOYSA-N
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Description

Compounds with a benzo[d]thiazol-2-yl group are often used in the synthesis of various pharmaceuticals due to their wide range of biological activities . They are known to exhibit anti-inflammatory properties and have been used in the development of anti-tubercular compounds .


Synthesis Analysis

The synthesis of similar compounds often involves coupling substituted 2-amino benzothiazoles with other compounds . Various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions have been used .


Molecular Structure Analysis

The molecular structure of similar compounds is often analyzed using techniques such as IR, 1H, 13C NMR, and mass spectral data .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often involve the formation of new C-C and C-N bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are often analyzed using techniques such as 1H NMR and 13C NMR .

Scientific Research Applications

1. Molecular Design for Enhanced Solubility and Absorption

The molecular design of related compounds shows that alterations in the chemical structure, such as the insertion of a piperazine unit, can significantly enhance aqueous solubility and oral absorption. This is exemplified in the development of K-604, an ACAT-1 inhibitor, which demonstrates the potential for optimizing the solubility and bioavailability of similar compounds (Shibuya et al., 2018).

2. Anticancer Activities

Various derivatives of tetrahydrothieno-pyridine, which is structurally related to the compound , have been reported to exhibit significant anticancer activities. This suggests potential applications of the compound in cancer research and treatment, particularly in the development of new chemical entities (NCEs) with enhanced biological activities (Rao et al., 2018).

3. Antimicrobial Properties

Synthesized compounds related to benzo[d]thiazole and tetrahydrothieno-pyridine have shown promising antimicrobial properties. This indicates the potential use of the compound in the development of new antimicrobial agents, particularly in addressing drug-resistant strains (Talupur et al., 2021).

4. Antibacterial Agent Development

The synthesis and evaluation of analogs containing the benzo[d]thiazole structure have been shown to result in promising antibacterial agents. This demonstrates the potential of the compound for use in creating new antibacterial therapies, especially against specific bacterial strains (Palkar et al., 2017).

5. Mycobacterium tuberculosis Inhibition

Derivatives of tetrahydrothieno[2,3-c]pyridine have been developed as inhibitors of Mycobacterium tuberculosis pantothenate synthetase. This points towards potential therapeutic applications of the compound in treating tuberculosis and related bacterial infections (Samala et al., 2014).

Mechanism of Action

Future Directions

The future research directions could involve further exploration of the biological activities of these compounds and their potential applications in pharmaceuticals .

properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-5-nitrothiophene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O3S3.ClH/c1-2-24-10-9-12-16(11-24)31-21(23-19(26)15-7-8-17(29-15)25(27)28)18(12)20-22-13-5-3-4-6-14(13)30-20;/h3-8H,2,9-11H2,1H3,(H,23,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUAXJOHSRGKILC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(S5)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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